molecular formula C13H20O3Si B8680785 3-((tert-Butyldimethylsilyl)oxy)benzoic acid CAS No. 160907-95-9

3-((tert-Butyldimethylsilyl)oxy)benzoic acid

Katalognummer: B8680785
CAS-Nummer: 160907-95-9
Molekulargewicht: 252.38 g/mol
InChI-Schlüssel: HBTRYLXBYNEGGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((tert-Butyldimethylsilyl)oxy)benzoic acid is an organic compound that features a benzoic acid core with a tert-butyl(dimethyl)silyl group attached via an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)benzoic acid typically involves the protection of the hydroxyl group of benzoic acid derivatives using tert-butyl(dimethyl)silyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures (24-40°C) to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale silylation reactions using tert-butyl(dimethyl)silyl chloride and appropriate benzoic acid derivatives. The process would likely be optimized for cost-efficiency and scalability, utilizing continuous flow reactors and automated systems to maintain consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the benzoic acid core or the silyl protecting group.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new silyl ethers or hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-((tert-Butyldimethylsilyl)oxy)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-((tert-Butyldimethylsilyl)oxy)benzoic acid exerts its effects is primarily through its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, revealing the hydroxyl group for further functionalization. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)benzoic acid is unique due to its specific structure, which combines the stability of the tert-butyl(dimethyl)silyl group with the reactivity of the benzoic acid core. This combination allows for selective protection and functionalization, making it a valuable tool in organic synthesis and material science.

Eigenschaften

CAS-Nummer

160907-95-9

Molekularformel

C13H20O3Si

Molekulargewicht

252.38 g/mol

IUPAC-Name

3-[tert-butyl(dimethyl)silyl]oxybenzoic acid

InChI

InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-8-6-7-10(9-11)12(14)15/h6-9H,1-5H3,(H,14,15)

InChI-Schlüssel

HBTRYLXBYNEGGD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.